Histamine
Overview
Description
Histamine is an organic nitrogenous compound that plays a crucial role in various physiological processes. It is involved in local immune responses, regulates physiological functions in the gut, and acts as a neurotransmitter in the brain, spinal cord, and uterus . This compound is produced by the decarboxylation of the amino acid histidine, a reaction catalyzed by the enzyme histidine decarboxylase . It is widely distributed in the animal kingdom, plants, bacteria, and insect venom .
Preparation Methods
Synthetic Routes and Reaction Conditions: Histamine is synthesized from histidine through a decarboxylation reaction catalyzed by the enzyme histidine decarboxylase . This reaction involves the removal of a carboxyl group from histidine, resulting in the formation of this compound .
Industrial Production Methods: In industrial settings, this compound can be produced by fermenting histidine-rich substrates using microorganisms that express histidine decarboxylase . The fermentation process is followed by extraction and purification steps to obtain this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Histamine undergoes various chemical reactions, including oxidation, methylation, and deamination .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized by diamine oxidase, resulting in the formation of imidazole acetaldehyde.
Methylation: this compound can be methylated by this compound-N-methyltransferase, producing N-methylthis compound.
Deamination: this compound can be deaminated by diamine oxidase, leading to the formation of imidazole acetic acid.
Major Products:
Imidazole acetaldehyde: Formed through the oxidation of this compound.
N-methylthis compound: Produced by the methylation of this compound.
Imidazole acetic acid: Resulting from the deamination of this compound.
Scientific Research Applications
Histamine has a wide range of scientific research applications:
Chemistry: this compound is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Medicine: this compound is involved in the regulation of gastric acid secretion, neurotransmission, and vasodilation.
Mechanism of Action
Histamine exerts its effects by binding to specific this compound receptors, which are G-protein coupled receptors. There are four types of this compound receptors: H1, H2, H3, and H4 .
H1 receptors: Mediate smooth muscle contraction, vasodilation, and increased vascular permeability.
H2 receptors: Stimulate gastric acid secretion and have a role in cardiac stimulation.
H3 receptors: Inhibit neurotransmitter release in the central nervous system.
H4 receptors: Involved in immune cell chemotaxis and cytokine production.
Comparison with Similar Compounds
Histamine is similar to other biogenic amines such as serotonin, dopamine, and norepinephrine. it is unique in its role as a mediator of allergic reactions and its involvement in gastric acid secretion .
Serotonin: Primarily acts as a neurotransmitter and is involved in mood regulation.
Dopamine: Functions as a neurotransmitter and plays a role in reward and motivation.
Norepinephrine: Acts as a neurotransmitter and hormone, involved in the fight-or-flight response.
This compound’s unique role in immune responses and gastric acid secretion distinguishes it from these other biogenic amines .
Properties
IUPAC Name |
2-(1H-imidazol-5-yl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3/c6-2-1-5-3-7-4-8-5/h3-4H,1-2,6H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTYJJOPFIAHURM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4023125 | |
Record name | Histamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4023125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Histamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000870 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
209-210 °C @ 18 MM HG | |
Record name | HISTAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3338 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
14.1 [ug/mL] (The mean of the results at pH 7.4), COLORLESS LONG PRISMATIC CRYSTALS; ODORLESS; 1 G SOL IN ABOUT 4 ML WATER; AQ SOLN IS ACID TO LITMUS; WHEN DRIED AT 105 °C FOR 2 HR, IT MELTS AT ABOUT 140 °C /PHOSPHATE/, FREELY SOL IN WATER, ALCOHOL, HOT CHLOROFORM; SPARINGLY SOL IN ETHER | |
Record name | SID8139979 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | HISTAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3338 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Histamine acts directly on the blood vessels to dilate arteries and capillaries; this action is mediated by both H 1- and H 2-receptors. Capillary dilatation may produce flushing of the face, a decrease in systemic blood pressure, and gastric gland secretion, causing an increased secretion of gastric juice of high acidity. Increased capillary permeability accompanies capillary dilatation, producing an outward passage of plasma protein and fluid into the extracellular spaces, an increase in lymph flow and protein content, and the formation of edema. In addition, histamine has a direct stimulant action on smooth muscle, producing contraction if H 1-receptors are activated, or mostly relaxation if H 2-receptors are activated. Also in humans, the stimulant effect of histamine may cause contraction of the intestinal muscle. However, little effect is noticed on the uterus, bladder, or gallbladder. Histamine has some stimulant effect on duodenal, salivary, pancreatic, bronchial, and lacrimal glands. Histamine also can bind to H3 and H4 receptors which are involved in the CNS/PNS neurotransmitter release and immune system chemotaxis, respectively., ...CONTRACTS MANY SMOOTH MUSCLES, SUCH AS...BRONCHI & GUT, BUT...RELAXES OTHERS...OF FINE BLOOD VESSELS. IT IS...POTENT STIMULUS TO GASTRIC ACID PRODUCTION & ELICITS...OTHER EXOCRINE SECRETIONS. ...BRONCHOCONSTRICTION & CONTRACTION OF GUT...INVOLVE H1 RECEPTORS...GASTRIC SECRETION...INVOLVE ACTIVATION OF H2 RECEPTORS..., ...AT CELLULAR LEVEL, MANY RESPONSES TO HISTAMINE ARE CLEARLY ATTRIBUTABLE TO INCR IN MEMBRANE PERMEABILITY THAT ALLOWS COMMON INORG IONS (MAINLY CATIONS) TO FLOW DOWN ELECTROCHEM GRADIENTS & ALTER TRANSMEMBRANE POTENTIAL. IT DOUBTLESS EXPLAINS STIMULANT ACTIONS...OF HISTAMINE ON NERVE ENDINGS OR GANGLION CELLS..., ...ESSENTIALLY SIMILAR ACTION /TO THAT AT CELLULAR LEVEL/ APPEARS TO ACCOUNT FOR SECRETION, AT LEAST AS IT OCCURS IN CHROMAFFIN CELLS OF ADRENAL MEDULLA. HERE HISTAMINE...MIMIC PHYSIOLOGICAL SECRETAGOGUE ACH IN DEPOLARIZING THE PLASMALEMMA., MODE OF ACTION OF HISTAMINE...TO PRODUCE SMOOTH MUSCLE RELAXATION, INCL VASODILATION, HAS NOT BEEN DEFINED., CLASSICAL...ANTIHISTAMINES ARE...CAPABLE OF BLOCKING...H1 RECEPTORS ONLY... H2 RECEPTORS...ARE INHIBITED PREFERENTIALLY BY H2-RECEPTORS ANTAGONISTS. | |
Record name | Histamine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05381 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | HISTAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3338 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
NEEDLES FROM CHLOROFORM | |
CAS No. |
51-45-6 | |
Record name | Histamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51-45-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Histamine [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051456 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Histamine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05381 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | histamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33792 | |
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Record name | 1H-Imidazole-5-ethanamine | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Histamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4023125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-imidazol-4-ylethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.092 | |
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Record name | HISTAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/820484N8I3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | HISTAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3338 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Histamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000870 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
83-84 °C, 86 °C | |
Record name | Histamine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05381 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | HISTAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3338 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Histamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000870 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does histamine interact with its receptors and what are the downstream effects?
A1: this compound exerts its biological effects by binding to four known G protein-coupled receptors: H1R, H2R, H3R, and H4R. The specific downstream effects depend on the receptor subtype activated and the cell type involved. For example, this compound binding to H1R on smooth muscle cells leads to bronchoconstriction, while activation of H2R on parietal cells in the stomach stimulates gastric acid secretion []. [], [], [], [], [], [], [], []
Q2: Are there differences in the way this compound binds to its different receptor subtypes?
A2: Yes, while this compound binds to all four receptor subtypes, there are subtle differences in the binding pockets that can be exploited for drug development. For instance, Asp94 in transmembrane region 3 and Glu182 in transmembrane region 5 of the H4R are crucial for this compound binding []. Understanding these differences is key to designing selective this compound receptor antagonists.
Q3: Do this compound receptors play a role in cancer development?
A3: The role of this compound in cancer is complex and not fully understood. Research suggests this compound may influence tumor development differently depending on the cancer type. For example, this compound has been shown to regulate the growth of cholangiocarcinoma cells, with H3R/H4R activation leading to decreased tumor growth []. Further research is needed to elucidate the specific roles of this compound receptors in various cancers.
Q4: How is this compound metabolized in the body?
A4: this compound is metabolized primarily through two main pathways: N-methylation by this compound N-methyltransferase (HMT) and oxidative deamination by diamine oxidase (DAO) []. These pathways lead to the formation of N-methylthis compound and imidazoleacetic acid, respectively, which are then excreted in the urine.
Q5: Can the measurement of this compound metabolites in urine be used to diagnose allergic diseases?
A5: While urinary N-methylthis compound levels reflect this compound degradation, they are not reliable indicators of allergic disposition or asthma []. This is likely because localized this compound release, like in the airways, might not significantly impact systemic metabolite levels.
Q6: What is the role of mast cells in this compound release?
A6: Mast cells are major this compound storage sites and release this compound during allergic reactions [], []. When mast cells encounter allergens, they degranulate, releasing this compound and other mediators like tryptase, leading to allergic symptoms.
Q7: Can factors other than allergens trigger this compound release from mast cells?
A7: Yes, several other stimuli can induce mast cell degranulation and this compound release. These include physical stimuli like cold temperatures [], [], chemicals like compound 48/80 [], [], [], [], and neuropeptides like substance P [].
Q8: What determines the sedative properties of some antihistamines?
A8: The sedative side effects of certain antihistamines are primarily determined by their ability to cross the blood-brain barrier and block H1R in the central nervous system. Lipophilicity and molecular shape, reflected by LogD and IDDE values, are key factors influencing this ability []. Newer generation antihistamines are designed to have lower lipophilicity, reducing their penetration into the brain and minimizing sedation.
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